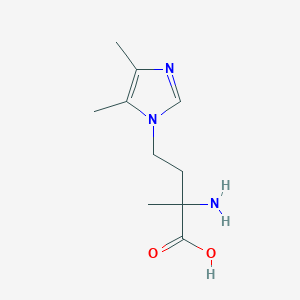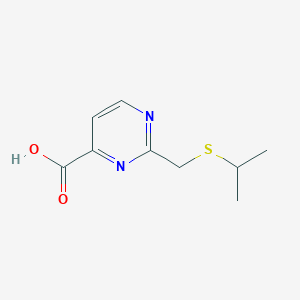
(S)-2-Amino-6-methoxyhex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-6-methoxyhex-4-ynoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a terminal alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-methoxyhex-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-bromo-6-methoxyhex-4-yne and an appropriate amine. The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-6-methoxyhex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to deprotonate the amino group.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Amino-6-methoxyhex-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-6-methoxyhex-4-ynoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The methoxy group can enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-6-methoxyhex-4-ene: Similar structure but with an alkene instead of an alkyne.
(S)-2-Amino-6-methoxyhexane: Similar structure but with an alkane instead of an alkyne.
(S)-2-Amino-6-hydroxyhex-4-ynoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-Amino-6-methoxyhex-4-ynoic acid is unique due to the presence of the terminal alkyne, which provides distinct reactivity compared to its alkene and alkane analogs. The methoxy group also imparts different chemical properties compared to the hydroxy group, affecting solubility and reactivity.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S)-2-amino-6-methoxyhex-4-ynoic acid |
InChI |
InChI=1S/C7H11NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
LQEHMIZJVHPCTH-LURJTMIESA-N |
SMILES isomérique |
COCC#CC[C@@H](C(=O)O)N |
SMILES canonique |
COCC#CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)

![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
